molecular formula C20H15N5O B12175996 N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide

Katalognummer: B12175996
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: HYPVAHKGFCKSFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide is a compound that features a tetrazole ring, a biphenyl structure, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the biphenyl carboxamide structure. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring. This is followed by coupling the tetrazole-containing intermediate with a biphenyl carboxylic acid derivative under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol
  • N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide is unique due to its specific combination of a tetrazole ring, biphenyl structure, and carboxamide group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Eigenschaften

Molekularformel

C20H15N5O

Molekulargewicht

341.4 g/mol

IUPAC-Name

4-phenyl-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N5O/c26-20(17-11-9-16(10-12-17)15-5-2-1-3-6-15)22-18-7-4-8-19(13-18)25-14-21-23-24-25/h1-14H,(H,22,26)

InChI-Schlüssel

HYPVAHKGFCKSFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.